molecular formula C28H30N6O B12377129 (S)-N-(3-((3-Aminopiperidin-1-YL)methyl)-5-(4-methyl-1H-imidazol-1-YL)phenyl)-4-phenylpicolinamide

(S)-N-(3-((3-Aminopiperidin-1-YL)methyl)-5-(4-methyl-1H-imidazol-1-YL)phenyl)-4-phenylpicolinamide

Cat. No.: B12377129
M. Wt: 466.6 g/mol
InChI Key: CVQUVKUTQLNAPX-DEOSSOPVSA-N
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Description

(S)-N-(3-((3-Aminopiperidin-1-YL)methyl)-5-(4-methyl-1H-imidazol-1-YL)phenyl)-4-phenylpicolinamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an imidazole ring, and a picolinamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3-((3-Aminopiperidin-1-YL)methyl)-5-(4-methyl-1H-imidazol-1-YL)phenyl)-4-phenylpicolinamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Introduction of the Imidazole Ring: The imidazole ring is often introduced via a condensation reaction between glyoxal and ammonia or primary amines.

    Coupling Reactions: The piperidine and imidazole rings are then coupled with the picolinamide moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The final compound is assembled through a series of amide bond formations and protecting group removals under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the imidazole ring, converting it to dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Dihydroimidazole and reduced piperidine derivatives.

    Substitution: Various substituted aromatic compounds with functional groups like halides, sulfonates, and alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-N-(3-((3-Aminopiperidin-1-YL)methyl)-5-(4-methyl-1H-imidazol-1-YL)phenyl)-4-phenylpicolinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-N-(3-((3-Aminopiperidin-1-YL)methyl)-5-(4-methyl-1H-imidazol-1-YL)phenyl)-4-phenylpicolinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(3-((3-Aminopiperidin-1-YL)methyl)-5-(4-methyl-1H-imidazol-1-YL)phenyl)-4-phenylpicolinamide
  • ®-N-(3-((3-Aminopiperidin-1-YL)methyl)-5-(4-methyl-1H-imidazol-1-YL)phenyl)-4-phenylpicolinamide
  • N-(3-((3-Aminopiperidin-1-YL)methyl)-5-(4-methyl-1H-imidazol-1-YL)phenyl)-4-phenylpicolinamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups. This configuration allows for selective interactions with biological targets and the potential for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C28H30N6O

Molecular Weight

466.6 g/mol

IUPAC Name

N-[3-[[(3S)-3-aminopiperidin-1-yl]methyl]-5-(4-methylimidazol-1-yl)phenyl]-4-phenylpyridine-2-carboxamide

InChI

InChI=1S/C28H30N6O/c1-20-16-34(19-31-20)26-13-21(17-33-11-5-8-24(29)18-33)12-25(15-26)32-28(35)27-14-23(9-10-30-27)22-6-3-2-4-7-22/h2-4,6-7,9-10,12-16,19,24H,5,8,11,17-18,29H2,1H3,(H,32,35)/t24-/m0/s1

InChI Key

CVQUVKUTQLNAPX-DEOSSOPVSA-N

Isomeric SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=NC=CC(=C3)C4=CC=CC=C4)CN5CCC[C@@H](C5)N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=NC=CC(=C3)C4=CC=CC=C4)CN5CCCC(C5)N

Origin of Product

United States

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